1,1-Dimethylhydrazine Oxalate: Structural Elucidation, Physicochemical Profiling, and Formulation Workflows
1,1-Dimethylhydrazine Oxalate: Structural Elucidation, Physicochemical Profiling, and Formulation Workflows
Executive Summary
1,1-Dimethylhydrazine (UDMH) is a potent, highly reactive unsymmetrical hydrazine derivative traditionally utilized in aerospace and chemical synthesis. However, its free-base form presents severe volatility, flammability, and inhalation toxicity challenges. By neutralizing UDMH with oxalic acid to form 1,1-dimethylhydrazine oxalate (CAS: 40141-02-4), researchers can effectively suppress its vapor pressure and stabilize the hydrazine moiety within a crystalline lattice.
This whitepaper provides an in-depth technical analysis of 1,1-dimethylhydrazine oxalate, detailing its molecular weight calculations, structural properties, and step-by-step methodologies for utilizing it in controlled-release chemical formulations.
Structural and Physicochemical Properties
The formation of the oxalate salt fundamentally alters the handling profile of UDMH. Oxalic acid ( C2H2O4 ), a dicarboxylic acid, acts as a bidentate proton donor, forming a stable ionic complex with the primary amine nitrogen of 1,1-dimethylhydrazine ( C2H8N2 ).
To ensure precise stoichiometric calculations during synthesis and formulation, the exact molecular weight must be derived from its constituent parts. The total molecular weight of the complex is 150.13 g/mol , making it a highly mass-efficient hydrazine donor [1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1,1-dimethylhydrazine; oxalic acid |
| CAS Registry Number | 40141-02-4 |
| Molecular Formula | C4H10N2O4 (or C2H8N2⋅C2H2O4 ) |
| Total Molecular Weight | 150.13 g/mol |
| Component 1: UDMH MW | 60.098 g/mol |
| Component 2: Oxalic Acid MW | 90.034 g/mol |
| Physical State | Solid (Crystalline Salt) |
| Solubility | Highly water-soluble |
Mechanistic Chemical Biology & Formulation Dynamics
In agricultural chemistry and drug development, 1,1-dimethylhydrazine oxalate is frequently leveraged not just as a reagent, but as a stabilizing intermediate. A primary historical application of this compound is its role as a slow-release additive for formaldehyde-based nematicides and fungicides [2].
The Causality of the Mechanism: Free formaldehyde is highly volatile and dissipates rapidly in open environments. When 1,1-dimethylhydrazine oxalate is introduced to an aqueous formaldehyde solution (formalin), a condensation reaction occurs, forming a stabilized hydrazone/polymeric intermediate. Because the oxalate salt is highly water-soluble and provides a buffered acidic environment, it forces the reaction into a controlled equilibrium. As the complex degrades in the soil or target environment, it slowly releases free formaldehyde over an extended period, maximizing antimicrobial and pesticidal efficacy while minimizing immediate phytotoxicity.
Caption: Mechanistic pathway of UDMH oxalate in slow-release formulations.
Experimental Methodologies
As a Senior Application Scientist, ensuring reproducibility requires protocols that are self-validating. The following workflows detail the generation of the salt and its subsequent use in a controlled-release formulation.
Protocol A: Synthesis and Validation of 1,1-Dimethylhydrazine Oxalate
Objective: To synthesize a stabilized, low-volatility UDMH salt for downstream applications.
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Equimolar Preparation: Dissolve 90.03 g (1.0 mol) of anhydrous oxalic acid in 500 mL of chilled deionized water ( 4∘C ).
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Controlled Addition: Under a nitrogen atmosphere and vigorous stirring, slowly add 60.10 g (1.0 mol) of 1,1-dimethylhydrazine dropwise. Causality: The reaction is exothermic; dropwise addition prevents thermal degradation of the hydrazine moiety.
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Self-Validation (pH Check): Monitor the solution. The reaction is complete when the pH stabilizes between 4.5 and 5.0, indicating full neutralization of the primary amine.
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Crystallization: Reduce the temperature of the reaction vessel to 0∘C to drive the precipitation of the 1,1-dimethylhydrazine oxalate crystals.
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Isolation: Filter the crystals under a vacuum and wash with cold ethanol to remove unreacted UDMH. Dry under a high vacuum to a constant weight.
Protocol B: Preparation of Slow-Release Formaldehyde Concentrate
Objective: To create a stabilized pesticidal concentrate utilizing the synthesized oxalate salt, based on established patent methodologies [2].
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Formulate Concentrate A: Add 2.5 g of 1,1-dimethylhydrazine oxalate to 100 g of 37% aqueous formaldehyde (formalin).
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Equilibration (Critical Step): Seal the container and allow it to stand at room temperature ( 20−25∘C ) for exactly 48 hours. Causality: This incubation period is mandatory. It allows thermodynamic equilibrium to be reached between the free formaldehyde and the hydrazone intermediate. Skipping this step results in premature polymerization in later stages.
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Formulate Concentrate B: In a separate vessel, dissolve 9.1 g of ammonium benzoate in 100 mL of deionized water.
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Final Blending: Slowly add Concentrate B to Concentrate A at a weight ratio of 18:100.
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Self-Validation (Stability): The resulting solution should remain homogeneous and clear. Any immediate precipitation indicates a failure in the 48-hour equilibration phase of Concentrate A.
Caption: Experimental workflow for the synthesis and formulation of UDMH oxalate.
Analytical Characterization
To verify the structural integrity of the synthesized 1,1-dimethylhydrazine oxalate before deployment in biological assays, rigorous analytical characterization is required [3].
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of 1,1-disubstituted hydrazines typically reveals dominant α -cleavage processes. When analyzing the oxalate salt, the mass spectrum will often show the dissociation into the free UDMH molecular ion ( M+=60 ) and characteristic fragmentation peaks at m/z=45 (loss of a methyl group) and m/z=44 .
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Nuclear Magnetic Resonance (NMR): 1H -NMR ( D2O ) is utilized to confirm the absence of free, unprotonated UDMH. The methyl protons of the protonated 1,1-dimethylhydrazine moiety will exhibit a distinct downfield chemical shift compared to the free base, validating complete salt formation.
References
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CAS 40141-02-4: 1,1-Dimethylhydrazine oxalate Physical Properties. iChemistry Database. Retrieved from:[Link]
- US Patent 4020182A: Pesticidal formaldehyde concentrate.Google Patents.
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Gardner, R. J. (1970). The synthesis and properties of some hydrazines (Ph.D. Thesis). Aston University Publications Explorer. Retrieved from:[Link]
